N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Overview
Description
N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a thiazoloquinazoline core, making it a subject of interest in various fields such as drug development, molecular synthesis, and biological studies.
Preparation Methods
The synthesis of N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves multiple steps, typically starting with the formation of the thiazoloquinazoline coreThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to meet the demand for this compound in research and development.
Chemical Reactions Analysis
N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as MALT1 protease, which plays a role in the proliferation and survival of cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can be compared with other thiazoloquinazoline derivatives. Similar compounds include:
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
MALT1 protease inhibitors: Other compounds in this category may have different structures but similar biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-N-cyclopentyl-8-N-cyclopropyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c25-17(21-12-6-7-12)10-5-8-13-14(9-10)24-16(23-18(13)26)15(29-20(24)28)19(27)22-11-3-1-2-4-11/h5,8-9,11-12H,1-4,6-7H2,(H,21,25)(H,22,27)(H,23,26) |
InChI Key |
VHBVCNIKNMZLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
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